molecular formula C15H22N4O2 B1305787 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine CAS No. 346704-04-9

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

Cat. No. B1305787
CAS RN: 346704-04-9
M. Wt: 290.36 g/mol
InChI Key: IEZDTNCUMWPRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” is an organic compound with the molecular formula C15H22N4O2 and a molecular weight of 290.37 .


Synthesis Analysis

While specific synthesis methods for “1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” were not found, recent developments in the synthesis of piperazine derivatives have been reported. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The InChI code for “1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” is 1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 .


Physical And Chemical Properties Analysis

“1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” has a molecular weight of 290.37 . The IUPAC name is 1-[4-nitro-3-(1-piperidinyl)phenyl]piperazine .

Scientific Research Applications

Proteomics Research

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or building block in synthesizing organic compounds that interact with proteins, aiding in the understanding of protein behavior, function, and regulation.

Anticancer Agent Development

Piperidine derivatives, including 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine , have shown potential in anticancer therapy . They can be designed to target specific cancer cells or pathways, contributing to the development of new anticancer drugs with improved efficacy and reduced side effects.

Antimicrobial Applications

The piperidine nucleus is a common feature in compounds with antimicrobial properties . As such, 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine could be explored for its effectiveness against various bacterial and fungal pathogens, potentially leading to new treatments for infectious diseases.

Neuropharmacology

In neuropharmacology, piperidine derivatives are investigated for their effects on the central nervous system . 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine may be studied for its potential use in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and other cognitive impairments.

Analgesic and Anti-inflammatory Research

This compound might be used in the synthesis of analgesic and anti-inflammatory agents . By modulating pain pathways or inflammatory responses, it could contribute to the creation of new pain relievers or anti-inflammatory medications.

Antiviral and Antimalarial Studies

Piperidine derivatives have been recognized for their antiviral and antimalarial activities . Research into 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine could uncover its potential as a base compound for developing treatments against viral infections and malaria.

properties

IUPAC Name

1-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDTNCUMWPRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386616
Record name 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

CAS RN

346704-04-9
Record name 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.